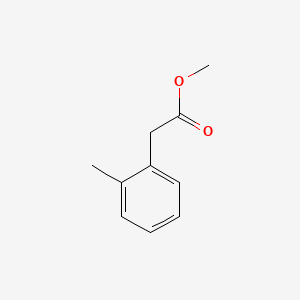

Methyl o-tolylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEMRRXGTKTJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427373 | |

| Record name | Methyl o-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40851-62-5 | |

| Record name | Methyl o-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-methylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl o-tolylacetate (CAS 40851-62-5)

This guide provides a comprehensive technical overview of Methyl o-tolylacetate, a key chemical intermediate with significant potential for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.

Introduction: Understanding the Significance of this compound

This compound, with the CAS number 40851-62-5, is an organic ester characterized by a methyl phenylacetate structure with the methyl group at the ortho position of the benzene ring.[1][2] While it finds use in the fragrance and flavoring industries due to its pleasant, fruity aroma, its structural motifs hold considerable interest in the realm of medicinal chemistry and organic synthesis.[1] The strategic placement of the ortho-methyl group can significantly influence the molecule's conformational behavior, metabolic stability, and interaction with biological targets, making it a valuable building block in the design of novel therapeutics.[3][4] This guide will explore the technical nuances of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40851-62-5 | [1][2][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][5] |

| Molecular Weight | 164.20 g/mol | [2][5] |

| Physical Form | Colorless to pale yellow liquid | [1] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| Canonical SMILES | CC1=CC=CC=C1CC(=O)OC | [1][2][5] |

| InChI Key | BLEMRRXGTKTJGT-UHFFFAOYSA-N | [2][6] |

These properties indicate a relatively stable liquid compound under standard laboratory conditions, though proper storage is crucial to maintain its integrity. Its moderate molecular weight and ester functionality are key determinants of its reactivity and potential biological activity.

Synthesis of this compound: The Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of o-tolylacetic acid with methanol in the presence of an acid catalyst.[7][8] This reversible reaction is a cornerstone of organic synthesis for its atom economy and straightforward execution.[8][9]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9][10]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

o-Tolylacetic acid (CAS 644-36-0)[11]

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-tolylacetic acid in an excess of methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution. The addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for refluxing is to increase the reaction rate, as esterification is a relatively slow process at room temperature.[8][10]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acid and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. The following analytical techniques are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of the volatile ester and confirming its molecular weight.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Expected Results: The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 164.[12] Common fragment ions would include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 133, and a prominent peak corresponding to the tolylmethyl cation at m/z 105.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Expected Spectral Data:

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-CH ₃ | ~2.3 | Singlet | 3H | Methyl group on the aromatic ring |

| Ar-CH ₂ | ~3.6 | Singlet | 2H | Methylene protons |

| O-CH ₃ | ~3.7 | Singlet | 3H | Methyl ester protons |

| Ar-H | ~7.1-7.3 | Multiplet | 4H | Aromatic protons |

Note: The chemical shifts are estimates based on similar structures. The methoxy protons of the ester are expected to be downfield compared to the methyl protons on the aromatic ring.[14][15][16]

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Ar-C H₃ | ~19 | Methyl carbon on the aromatic ring |

| Ar-C H₂ | ~39 | Methylene carbon |

| O-C H₃ | ~52 | Methyl ester carbon |

| Aromatic C | ~126-136 | Aromatic carbons |

| C =O | ~172 | Carbonyl carbon |

Note: These are predicted chemical shifts and may vary slightly.

Applications in Drug Development and Research

The structure of this compound makes it a valuable scaffold in medicinal chemistry. The presence and position of the methyl group can have profound effects on a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect.[4][17][18]

Role as a Pharmacophore

This compound can be considered a pharmacophore, meaning its structural features are recognized by biological targets.[5] It can serve as a starting point or an intermediate in the synthesis of more complex molecules with desired therapeutic effects. For instance, the related compound o-tolylacetic acid is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.

The "Magic Methyl" Effect

Introducing a methyl group can significantly alter a drug candidate's properties:[3][4][19]

-

Increased Potency: The methyl group can enhance binding affinity to a target receptor through hydrophobic interactions or by inducing a more favorable conformation.[17]

-

Improved Metabolic Stability: A methyl group can block a site of metabolic attack, thereby increasing the drug's half-life.[3]

-

Modulated Selectivity: The steric bulk of the ortho-methyl group can influence how the molecule fits into the binding pockets of different receptors, potentially increasing selectivity for the desired target.

Caption: Logical relationships of this compound's structural features to its applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation mark).

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[20][21]

Conclusion

This compound (CAS 40851-62-5) is more than just a simple ester; it is a versatile chemical building block with significant potential in drug discovery and organic synthesis. Its synthesis via Fischer esterification is a robust and well-understood process. A comprehensive analytical approach using GC-MS and NMR is essential for ensuring its quality. By understanding its physicochemical properties and the strategic implications of its ortho-methyl group, researchers can effectively leverage this compound in the development of novel and improved chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). Methyl p-tolylacetate. PubChem Compound Database. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-228998). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(m-tolyl)acetate. PubChem Compound Database. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). methyl acetate 1458 | niosh. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:120974-97-2 | (E)-METHYL 2-(METHOXYIMINO)-2-(O-TOLYL)ACETATE. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

-

apicule. (n.d.). o-Tolylacetic acid (CAS No: 644-36-0) API Intermediate Manufacturers. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 644-36-0| Chemical Name : o-Tolylacetic Acid. Retrieved from [Link]

-

Restek. (n.d.). Methyl acetate. EZGC Method Translator. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). o-Tolylacetic acid. PubChem Compound Database. Retrieved from [Link]

-

MassBank. (2008, October 21). methyl phenylacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl m-tolylacetate. PubChem Compound Database. Retrieved from [Link]

-

de L. K. M. da Silva, F., & de Oliveira, H. C. B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]

-

Kumar, P. (2021). Magic Methyl Effects in Drug Design. Current Trends in Biomedical Engineering & Biosciences, 20(1). Retrieved from [Link]

-

Z-N, Z., X-H, L., & H, L. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283–3289. Retrieved from [Link]

-

MDPI. (n.d.). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

Sources

- 1. CAS 40851-62-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Methyl 2-(o-tolyl)acetate | 40851-62-5 | QBA85162 [biosynth.com]

- 6. This compound | 40851-62-5 [sigmaaldrich.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. scbt.com [scbt.com]

- 12. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 2-(m-tolyl)acetate | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. O-TOLYL ACETATE(533-18-6) 1H NMR [m.chemicalbook.com]

- 16. ETHYL P-TOLYLACETATE(14062-19-2) 1H NMR [m.chemicalbook.com]

- 17. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl o-tolylacetate (C₁₀H₁₂O₂)

Abstract

This technical guide provides a comprehensive overview of this compound (C₁₀H₁₂O₂), a key chemical intermediate. The document details its physicochemical properties, outlines a robust synthesis protocol via Fischer-Speier esterification of o-toluic acid, and describes thorough purification and analytical characterization techniques. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Furthermore, this guide discusses the applications of this compound, particularly its role as a structural motif in organic synthesis and its potential relevance in drug discovery, supported by an exploration of the strategic importance of methyl groups in modulating molecular properties. Safety and handling protocols are also presented to ensure safe laboratory practices. This document is intended to serve as a critical resource for scientists engaged in synthetic chemistry and pharmaceutical development.

Introduction: Understanding this compound

This compound, also known as methyl 2-(2-methylphenyl)acetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1] Its structure consists of a methyl acetate group attached to a toluene ring at the ortho position. This arrangement makes it a valuable building block in organic synthesis, serving as a precursor for more complex molecular architectures. In the context of drug development, molecules of this class can act as pharmacophores or key intermediates. The strategic placement of the methyl group on the phenyl ring can significantly influence the molecule's conformational behavior, metabolic stability, and interaction with biological targets, a concept often referred to as the "magic methyl" effect in medicinal chemistry.[2][3] This guide provides an in-depth examination of its synthesis, characterization, and application, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 40851-62-5 | [1] |

| Appearance | Liquid | |

| Boiling Point | 70-71 °C at 1 mmHg | [4] |

| Density | ~1.035 g/cm³ | [4] |

| Refractive Index | ~1.5110 | [4] |

| InChI Key | BLEMRRXGTKTJGT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC=CC=C1CC(=O)OC | [1] |

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Expected Peaks / Signals | Interpretation |

| ¹H NMR | Singlet (~2.3 ppm, 3H), Singlet (~3.6 ppm, 2H), Singlet (~3.7 ppm, 3H), Multiplet (~7.1-7.3 ppm, 4H) | Aromatic methyl (CH₃), benzylic methylene (CH₂), ester methyl (OCH₃), aromatic protons. |

| ¹³C NMR | ~19 ppm, ~39 ppm, ~52 ppm, ~126-136 ppm (multiple peaks), ~172 ppm | Aromatic methyl carbon, benzylic methylene carbon, ester methyl carbon, aromatic carbons, ester carbonyl carbon. |

| IR Spectroscopy | ~1735-1750 cm⁻¹ (strong), ~2850-3000 cm⁻¹ (medium), ~1150-1250 cm⁻¹ (strong) | C=O (ester) stretch, C-H (aliphatic) stretch, C-O (ester) stretch. |

| Mass Spectrometry (EI) | m/z 164 (M⁺), 105 (base peak) | Molecular ion peak, Tropylium-like cation [C₈H₉]⁺ from loss of •COOCH₃.[5] |

Synthesis: The Fischer-Speier Esterification Approach

The most direct and atom-economical method for preparing this compound is the Fischer-Speier esterification of o-toluic acid with methanol, using a strong acid catalyst.[6] This equilibrium-controlled reaction is driven to completion by using an excess of the alcohol (which also serves as the solvent) and by the catalytic action of the acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[6][7]

Reaction Mechanism

The mechanism involves several key reversible steps:

-

Protonation of the Carbonyl: The carboxylic acid is activated by protonation with the acid catalyst (e.g., H₂SO₄).[8]

-

Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound on a laboratory scale.

Materials & Reagents:

-

o-Toluic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-toluic acid (e.g., 13.6 g, 0.1 mol) and methanol (100 mL).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture through the condenser. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature should be maintained at the boiling point of methanol (~65 °C). Continue refluxing for 4-6 hours.[6] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.

-

Cooling & Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers. The rationale here is to move the nonpolar ester product from the polar aqueous/methanol phase into an immiscible organic solvent.[9]

-

Neutralization Wash: Wash the combined organic layers sequentially with:

-

50 mL of water.

-

50 mL of saturated sodium bicarbonate solution. This step is crucial to neutralize and remove any remaining sulfuric acid catalyst and unreacted o-toluic acid.[10] Observe for CO₂ evolution, and vent the separatory funnel frequently.

-

50 mL of brine. This wash helps to remove residual water and break any emulsions.[11]

-

-

Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[9] The drying agent removes trace amounts of water dissolved in the ether.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude this compound.

Purification and Characterization Workflow

Purification of the crude product is essential to remove any byproducts or unreacted starting materials. Subsequent analytical characterization validates the identity and purity of the final compound.

Purification Protocol: Vacuum Distillation

While the crude product may be of sufficient purity for some applications, high-purity material for drug development requires distillation.

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction boiling at 70-71 °C at 1 mmHg.[4] Vacuum distillation is employed because the atmospheric boiling point of the ester is high, and heating to that temperature could cause decomposition.

Caption: Workflow for Purification and Analysis.

Analytical Characterization Protocol

A suite of spectroscopic techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and multiplicity of the proton signals, along with the number and shifts of the carbon signals, should match the expected values for the target structure (see Table 2).

-

-

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR accessory.

-

Rationale: IR spectroscopy is excellent for identifying key functional groups. The presence of a strong absorption band around 1740 cm⁻¹ confirms the ester carbonyl group, while the absence of a broad O-H stretch (from the carboxylic acid) indicates the reaction has gone to completion.[12]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rationale: GC-MS confirms the molecular weight of the compound via the molecular ion peak (m/z = 164) and provides a characteristic fragmentation pattern that serves as a fingerprint.[5][13] The gas chromatogram also serves as an excellent check for purity.

-

Applications in Research and Drug Development

This compound is primarily used as a chemical intermediate. Its utility stems from the reactive sites within its structure: the ester can be hydrolyzed or converted to other functional groups, the benzylic position can be functionalized, and the aromatic ring can undergo electrophilic substitution.

In drug design, the introduction of a methyl group can have profound and beneficial effects on a lead compound's properties.[14] This "methylation strategy" can:

-

Enhance Potency: The methyl group can establish critical hydrophobic or van der Waals interactions within a target's binding pocket.[2]

-

Improve Pharmacokinetics: A methyl group can block sites of metabolic attack (metabolic blocking), increasing the compound's half-life. Conversely, it can also be introduced to create a "soft spot" for metabolism to avoid the formation of toxic metabolites.[3]

-

Modulate Physicochemical Properties: Methylation increases lipophilicity, which can affect absorption and distribution. It can also influence conformation by creating steric effects, which may lock the molecule into a more bioactive shape.[14][15]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid inhalation of vapors and contact with skin and eyes.[18]

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition and incompatible substances.[16]

-

Spills: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[16][17]

-

First Aid:

Seek medical attention if any symptoms persist. Always consult the most current Safety Data Sheet (SDS) for the compound before use.[18][19]

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis and as a potential scaffold in drug discovery. Its synthesis via Fischer-Speier esterification is a reliable and well-understood process. This guide provides the necessary technical details for its preparation, purification, and characterization, grounding the protocols in established chemical principles. By understanding the rationale behind each step and the potential applications of this molecule, researchers can effectively leverage this compound in their scientific endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90265, Methyl p-tolylacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5135288, Methyl 2-(m-tolyl)acetate. Retrieved from [Link]

-

Shrine Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Shrine Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15682259, Methyl 2-oxo-2-(m-tolyl)acetate. Retrieved from [Link]

-

Evergreensino. (2025). What are the esters formed by O - Toluic Acid and alcohols?. Retrieved from [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96574, Ethyl m-tolylacetate. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]

-

Evergreensino. (2025). What are the chemical reactivity differences between M - Toluic Acid and its isomers?. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. Retrieved from [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

- Google Patents. (n.d.). US3904676A - Purification of methyl acetate.

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

-

Ashida, Y., et al. (2017). A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Retrieved from [Link]

-

Vilas-Boas, C., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 2-(m-tolyl)acetate | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 18. aglayne.com [aglayne.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

physical properties of Methyl o-tolylacetate

An In-depth Technical Guide to the Physical Properties of Methyl o-tolylacetate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 40851-62-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes key data points from established chemical databases and provides expert-driven protocols for empirical verification. The guide details the compound's identity, physicochemical constants, and predicted spectroscopic characteristics. A central feature is a self-validating experimental workflow designed to confirm the identity, purity, and key physical properties of a sample, underscoring the principles of scientific integrity and reproducibility.

Chemical Identity and Structure

This compound, also known as methyl 2-(2-methylphenyl)acetate, is an aromatic ester. Its structure consists of a methyl ester of acetic acid where one of the alpha-carbon's hydrogens is replaced by an ortho-tolyl group. This substitution pattern is critical to its physical properties, influencing its steric profile, polarity, and reactivity compared to its meta and para isomers.

-

IUPAC Name: methyl 2-(2-methylphenyl)acetate

-

Synonyms: this compound, 2-Methyl-benzeneacetic acid Methyl ester, methyl 2-(o-tolyl)acetate[1]

-

CAS Number: 40851-62-5[1]

-

Molecular Formula: C₁₀H₁₂O₂[1]

-

InChIKey: BLEMRRXGTKTJGT-UHFFFAOYSA-N

-

Canonical SMILES: CC1=CC=CC=C1CC(=O)OC[1]

Core Physicochemical Properties

The fundamental physical constants of a compound are critical for its application in synthesis, formulation, and quality control. The data presented below has been aggregated from verified chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Weight | 164.20 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 70-71 °C @ 1 mmHg | [2] |

| Density | 1.035 ± 0.06 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.5110 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure: the polar ester group allows for some interaction with polar solvents, while the nonpolar o-tolyl group confers solubility in organic solvents.

-

General Solubility: It is described as having moderate solubility in water but is more soluble in common organic solvents like ethanol and ether.[3]

-

Rationale: As an ester with a significant hydrocarbon component (the tolyl group), it is expected to be lipophilic. Following the "like dissolves like" principle, it will exhibit good solubility in solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran. Its solubility in water is expected to be low, similar to its analogue ethyl acetate, which is significantly less water-soluble than the smaller methyl acetate.[4]

Spectroscopic Signature for Identity Confirmation

While comprehensive, peer-reviewed spectral data for this compound is not widely available in public databases, we can predict its characteristic spectroscopic signature based on its structure and data from closely related analogues, such as the isomeric methyl p-tolylacetate.[2] These predicted values are essential for the verification protocols outlined in Section 6.0.

Table 4.1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Justification |

| ¹H NMR | Aromatic (Ar-H): ~7.1-7.3 ppm (4H, multiplet).Benzylic (Ar-CH₂): ~3.7 ppm (2H, singlet).Ester Methyl (O-CH₃): ~3.6 ppm (3H, singlet).Aromatic Methyl (Ar-CH₃): ~2.3 ppm (3H, singlet). | The ortho-substitution pattern on the benzene ring will result in a complex, overlapping multiplet for the aromatic protons. The chemical shifts for the benzylic and methyl protons are predicted based on standard values for similar structures, such as methyl phenylacetate. |

| ¹³C NMR | Carbonyl (C=O): ~172 ppm.Aromatic (Ar-C): ~126-136 ppm (6 signals).Ester Methoxy (O-CH₃): ~52 ppm.Benzylic (Ar-CH₂): ~39 ppm.Aromatic Methyl (Ar-CH₃): ~19 ppm. | Based on the known spectrum of methyl p-tolylacetate[2], with expected minor shifts due to the ortho-positioning of the methyl group. The carbonyl carbon is highly deshielded, and the aromatic region will show six distinct signals due to the lack of symmetry. |

| FTIR | C=O Stretch (Ester): ~1735 cm⁻¹ (Strong, Sharp).C-O Stretch: ~1250-1150 cm⁻¹ (Strong).Aromatic C-H Stretch: >3000 cm⁻¹.Aliphatic C-H Stretch: <3000 cm⁻¹.Aromatic C=C Bending: ~1600, 1450 cm⁻¹. | These are characteristic vibrational frequencies for aromatic esters. The most prominent peak will be the carbonyl stretch, which is a definitive indicator of the ester functional group. |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 164.Base Peak: m/z 105 (loss of •COOCH₃, forming the tolylmethyl cation).Other Fragments: m/z 133 (loss of •OCH₃), m/z 91 (tropylium ion). | The molecular weight is 164.2. The predicted fragmentation pattern is based on standard benzylic ester fragmentation pathways, with the most stable fragment typically being the base peak. The fragmentation of the isomeric methyl p-tolylacetate shows a strong peak at m/z 105.[2] |

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

GHS Classification: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Precautionary Statements: P261 (Avoid breathing vapors), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage temperature is 2-8°C.

Experimental Workflow for Physicochemical Characterization

This section provides a validated, step-by-step workflow for confirming the identity and purity of a supplied sample of this compound. The causality behind each step is explained to provide a framework for robust quality control.

Workflow Diagram

Caption: Workflow for the characterization of this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight and fragmentation pattern, and to assess the purity of the sample by identifying any potential contaminants.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Expected Outcome & Trustworthiness: A major peak should be observed in the chromatogram. The mass spectrum of this peak must show a molecular ion [M]⁺ at m/z 164 and a base peak at m/z 105.[2] Purity is determined by the area percentage of the main peak, which should be >95% for most research-grade materials.

Protocol: NMR Spectroscopy

-

Objective: To provide definitive structural elucidation by mapping the proton and carbon framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

-

Expected Outcome & Trustworthiness: The ¹H spectrum should resolve four distinct signal regions corresponding to the predicted values in Table 4.1. The integration of these peaks should correspond to a 4:2:3:3 ratio. The ¹³C spectrum should display 10 distinct signals, confirming the absence of molecular symmetry and matching the predicted chemical shifts.

Protocol: Refractive Index Measurement

-

Objective: To perform a rapid, non-destructive check of the sample's purity and identity against a known physical constant.

-

Methodology:

-

Instrument Calibration: Calibrate a digital refractometer using a standard reference material (e.g., distilled water).

-

Measurement: Place a few drops of the liquid sample on the prism of the refractometer.

-

Record: Record the refractive index at 20°C (n²⁰/D).

-

-

Expected Outcome & Trustworthiness: The measured refractive index should be within a narrow range of the reference value (1.5110 ± 0.001).[2] A significant deviation suggests the presence of impurities or a misidentified substance.

Conclusion

This guide establishes a detailed physicochemical profile of this compound. By providing both established physical constants and a robust, multi-step protocol for verification, it equips researchers with the necessary tools to confidently handle, characterize, and utilize this compound in their work. The emphasis on predicted spectral data combined with verification workflows provides a practical framework for quality assurance, even in the absence of extensive public spectral libraries.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90265, Methyl p-tolylacetate. Retrieved January 11, 2026 from [Link].

-

Wikipedia (2023). Methyl acetate. Retrieved January 11, 2026 from [Link].

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl o-Tolylacetate: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl o-tolylacetate (also known as methyl 2-methylphenylacetate) is an aromatic ester with the chemical formula C₁₀H₁₂O₂.[1][2] As a key building block in organic synthesis, its derivatives are of interest in medicinal chemistry and materials science.[3] A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in reaction engineering, purification processes, and formulation development. This guide provides a detailed examination of these two critical parameters, delving into the underlying molecular principles and offering robust, field-proven methodologies for their empirical determination.

Core Physicochemical Data

A summary of the key physical properties of this compound is presented below.

| Property | Value | Conditions |

| Boiling Point | 70-71 °C | at 1 mmHg[1] |

| ~210-213 °C (estimated) | at atmospheric pressure | |

| Density | 1.035 ± 0.06 g/cm³ | Not specified |

| Molecular Weight | 164.20 g/mol | |

| CAS Number | 40851-62-5 |

Note: The boiling point at atmospheric pressure is an estimate based on its isomer, m-tolyl acetate, which has a reported boiling point of 210-213 °C.[4][5] The ortho isomer is expected to have a similar, though not identical, boiling point.

The Science Behind the Numbers: A Molecular Perspective

The boiling point and density of a compound are direct reflections of its molecular structure and the resulting intermolecular forces. For this compound, these properties are governed by a combination of its aromatic ring, ester functional group, and the unique positioning of the methyl substituent.

Boiling Point: A Story of Intermolecular Forces

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. To reach this point, sufficient energy must be supplied to overcome the attractive forces between molecules in the liquid state. For this compound, these forces are primarily:

-

Dipole-Dipole Interactions: The ester functional group (-COO-) possesses a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms. This creates permanent partial positive and partial negative charges, leading to electrostatic attractions between adjacent molecules.

-

Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that arise from the random movement of electrons. The large, electron-rich aromatic ring and the overall number of electrons in the molecule contribute to substantial London dispersion forces.

Unlike alcohols or carboxylic acids, esters like this compound cannot act as hydrogen bond donors, which results in them having lower boiling points than their corresponding carboxylic acids of similar molecular weight.

The boiling point of 70-71 °C is reported at a reduced pressure of 1 mmHg.[1] This technique, known as vacuum distillation, is often employed for compounds that may decompose at their atmospheric boiling point or for which a lower temperature is more convenient for separation.

The "Ortho Effect" and Its Influence

Density: A Measure of Molecular Packing

Density is a measure of mass per unit volume and is influenced by both the molecular weight of the compound and the efficiency with which its molecules pack together in the liquid state. The density of this compound (approximately 1.035 g/cm³) is slightly greater than that of water, which is consistent for many aromatic esters. The rigid, planar nature of the benzene ring allows for relatively efficient packing, while the ester and methyl groups will influence the overall spatial arrangement.

Experimental Determination Protocols

For researchers requiring precise, in-house determination of these properties, the following authoritative methods are recommended. These protocols are designed to be self-validating and are grounded in established standards.

Protocol 1: Boiling Point Determination by Micro-Reflux

This method is suitable for small sample volumes and provides an accurate determination of the boiling point at atmospheric pressure. The principle relies on establishing a thermal equilibrium between the liquid and vapor phases.

Methodology:

-

Apparatus Setup: Assemble a micro-reflux apparatus consisting of a small round-bottom flask or a test tube, a condenser, and a calibrated thermometer. The thermometer bulb should be positioned so that it is just below the level of the side-arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the refluxing liquid.

-

Sample Introduction: Place a small volume (e.g., 2-3 mL) of this compound and a boiling chip into the flask.

-

Heating: Gently heat the flask using a heating mantle or an oil bath.

-

Observation: Observe the reflux ring of condensing vapor. The temperature will rise and then stabilize at the point where the vapor is continuously condensing and returning to the flask.

-

Data Recording: Record the stable temperature as the boiling point. It is crucial to also record the ambient atmospheric pressure at the time of the measurement.

For determinations at reduced pressure, the apparatus would be connected to a vacuum pump and a manometer.

Causality Behind Experimental Choices:

-

Boiling Chips: Prevent bumping and ensure smooth boiling by providing nucleation sites for bubble formation.

-

Thermometer Placement: Placing the thermometer in the vapor phase, not submerged in the liquid, is critical for measuring the temperature at which the liquid and vapor are in equilibrium, which is the definition of boiling point.

Protocol 2: Density Determination by Pycnometry

Pycnometry is a highly accurate method for determining the density of a liquid. It relies on precisely measuring the mass of a known volume of the liquid. The ISO 1183-1 and ASTM D792 standards provide detailed guidelines for density measurements, often adapted for liquids.[7][8][9][10]

Methodology:

-

Apparatus: Use a calibrated pycnometer (a glass flask with a precise volume) and an analytical balance.

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and measure its mass (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and measure its mass (m₂). The temperature is critical as the density of water changes with temperature.

-

Mass of Pycnometer with Sample: Empty, dry, and then fill the pycnometer with this compound at the same temperature as the water and measure its mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the measurement temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ_sample) = (m₃ - m₁) / V

-

Causality Behind Experimental Choices:

-

Temperature Control: Density is temperature-dependent. Maintaining a constant and known temperature for all measurements is essential for accuracy.

-

Deionized Water: Using a reference liquid of well-known density, like deionized water, allows for precise calibration of the pycnometer's volume.

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood. According to its Safety Data Sheet, it is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[11]

Standard laboratory safety practices should be followed, including the use of safety glasses, gloves, and a lab coat.

Visualizing the Concepts

To better understand the relationships discussed, the following diagrams are provided.

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound.

Intermolecular Forces Governing Boiling Point

Caption: Relationship between molecular structure and boiling point.

References

-

Wikipedia. (n.d.). Ortho effect. Retrieved from Wikipedia: [Link]

-

ISO. (2019). ISO 1183-1:2019 Plastics — Methods for determining the density of non-cellular plastics — Part 1: Immersion method, liquid pycnometer method and titration method. Retrieved from ISO website: [Link]

-

Intertek. Density and Specific Gravity ASTM D792, ISO 1183. Retrieved from Intertek website: [Link]

-

APM Testing. ISO 1183 - Density. Retrieved from APM Testing website: [Link]

-

MaTestLab. (2025, November 19). ASTM D792 ISO 1183 Density and Specific Gravity of Plastics Lab. Retrieved from MaTestLab website: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl 2-(o-tolyl)acetate | 40851-62-5 | QBA85162 [biosynth.com]

- 4. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]

- 5. m-Tolyl acetate 97 122-46-3 [sigmaaldrich.com]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 9. apmtesting.com [apmtesting.com]

- 10. matestlabs.com [matestlabs.com]

- 11. Methyl 2-(o-tolyl)acetate | 40851-62-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Methyl o-Tolylacetate from o-Tolylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl o-tolylacetate from o-tolylacetic acid via Fischer esterification. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested experimental protocol, and outlines methods for the purification and characterization of the final product. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Significance of this compound

This compound, also known as methyl 2-(o-tolyl)acetate, is a valuable ester in the fine chemicals industry. Its structural motif is found in various pharmacologically active molecules and serves as a key building block in the synthesis of more complex organic structures. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. This guide focuses on the classic and robust Fischer esterification method, a cornerstone of organic synthesis, to convert o-tolylacetic acid into its corresponding methyl ester.

The Core of the Transformation: Understanding Fischer Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as Fischer esterification.[1] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] To achieve a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the products. This is typically accomplished by using one of the reactants in excess (in this case, methanol) or by removing water as it is formed.[1]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the o-tolylacetic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

A Validated Experimental Protocol for the Synthesis of this compound

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| o-Tolylacetic Acid | C₉H₁₀O₂ | 150.17 | 10.0 g (66.6 mmol) | Starting Material |

| Methanol (anhydrous) | CH₄O | 32.04 | 100 mL | Reagent & Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | Neutralizing Agent |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Drying Agent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Short path distillation apparatus

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (66.6 mmol) of o-tolylacetic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water. Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic.[2][3] Then, wash with 50 mL of brine to remove any remaining water-soluble impurities.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product, a pale-yellow oil, can be purified by short path distillation under reduced pressure to yield pure this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molar Mass | 164.20 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 70-71 °C at 1 mmHg | [6] |

| Density | ~1.035 g/cm³ | [6] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methyl group on the aromatic ring, and the methyl group of the ester.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the two methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

o-Tolylacetic Acid: Causes skin, eye, and respiratory tract irritation.[3][7] Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection.

-

Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care and always add acid to the solvent, never the other way around.

-

Diethyl Ether: Extremely flammable. Work in an area free of ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][7]

References

-

PubChem. (n.d.). Methyl 2-(2-methylphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [Procedure for work-up involving washing with NaOH and brine]. Retrieved from [Link]

-

Study.com. (n.d.). Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). [General Fischer Esterification Protocol]. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - O-Tolylacetic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Methyl 2-(2-methylphenyl)acetate | C10H12O2 | CID 7021479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

An In-depth Technical Guide to the Esterification of o-Tolylacetic Acid with Methanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl o-tolylacetate via the Fischer esterification of o-tolylacetic acid with methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, a comparative analysis of catalytic systems, detailed experimental protocols, and thorough analytical characterization of the final product. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the efficient and reliable synthesis of this valuable chemical intermediate.

Introduction: The Significance of this compound

This compound (also known as methyl 2-(o-tolyl)acetate) is a carboxylic ester with the chemical formula C10H12O2. While its broader analogue, methyl acetate, finds extensive use as a solvent in coatings, adhesives, and pharmaceuticals, this compound and its derivatives hold more specialized value.[1][2][3] Notably, the o-tolylacetic acid moiety is a recognized pharmacophore, a molecular framework that is crucial for a drug's biological activity. Consequently, this compound serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.

The most direct and atom-economical route to this compound is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (o-tolylacetic acid) and an alcohol (methanol). This guide will provide a detailed exploration of this fundamental transformation.

The Fischer Esterification: A Mechanistic Perspective

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The overall transformation is depicted below:

Figure 1: Overall Reaction for the Synthesis of this compound

Caption: The reversible reaction of o-tolylacetic acid and methanol to yield this compound and water.

The reaction mechanism proceeds through several key steps, each in equilibrium. The presence of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the weakly nucleophilic methanol.

Figure 2: Mechanism of the Fischer Esterification

Sources

Methyl o-tolylacetate as a fragrance ingredient

An In-depth Technical Guide to Methyl o-Tolylacetate as a Fragrance Ingredient

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 40851-62-5), a key aroma chemical valued in the fragrance industry. The document is structured to serve researchers, scientists, and formulation experts, detailing the compound's physicochemical properties, olfactory characteristics, and applications in perfumery. A significant focus is placed on the practical methodologies for its synthesis via Fischer-Speier esterification and its quality control using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, step-by-step protocols are provided for both the synthesis and analytical validation, underpinned by an explanation of the scientific principles governing these procedures. The guide includes structured data tables, workflow diagrams, and a thorough safety and handling profile to ensure a complete and authoritative resource for professionals in the field.

Introduction

This compound, also known as methyl 2-(2-methylphenyl)acetate, is an aromatic ester that has carved a niche in the palette of perfumers.[1][2] Its unique scent profile, distinct from its structural isomers (meta- and para-tolylacetate), allows for the creation of complex and nuanced fragrance compositions. The ortho-position of the methyl group on the benzene ring sterically influences the ester group, contributing to its characteristic aroma and chemical behavior.

This guide moves beyond a simple data sheet, offering an in-depth exploration of the compound from synthesis to application. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to equip scientists with the practical knowledge required to synthesize, analyze, and effectively utilize this compound in research and product development.

Physicochemical Properties

The physical and chemical properties of a fragrance ingredient are critical as they dictate its performance, stability, and handling requirements. This compound is a liquid at room temperature with properties summarized below.[1][3][4]

| Property | Value | Source |

| CAS Number | 40851-62-5 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4][5][6] |

| Molecular Weight | 164.20 g/mol | [1][6] |

| Appearance | Liquid | [3] |

| Boiling Point | 70-71°C @ 1 mmHg | [4] |

| Density | 1.035 g/cm³ (approx.) | [4] |

| Refractive Index | 1.5110 | [4] |

| Solubility | Soluble in alcohol; insoluble in water. | [8] |

| Storage | Sealed in dry, 2-8°C | [3][7] |

These properties, particularly its boiling point and solubility, are essential for its incorporation into various fragrance formulations and for defining purification parameters post-synthesis.

Olfactory Profile and Application in Fragrance Science

While specific public-domain descriptions of this compound's scent are limited, its structural relatives provide significant context for its application. Its isomer, p-tolyl acetate, is described as having a strong, spicy, and floral scent reminiscent of ylang-ylang.[9] Another related compound, methyl phenylacetate, possesses a powerful, sweet, honey-like floral aroma with jasmine nuances.[10][11]

Given these comparisons, this compound is anticipated to contribute a complex floral and fruity character to fragrance compositions. The ortho-methyl group likely imparts a unique phenolic or spicy nuance compared to its isomers. Its role is not as a primary scent but as a modifier, adding depth, radiance, and complexity to floral accords (such as jasmine and rose), oriental blends, and fruity compositions.[10][12] Its efficacy lies in its ability to blend seamlessly with other ingredients to create a more rounded and tenacious final scent.

Synthesis Methodology: Fischer-Speier Esterification

The most direct and industrially scalable method for producing this compound is the Fischer-Speier esterification of o-toluic acid with methanol. This acid-catalyzed condensation reaction is a classic example of nucleophilic acyl substitution.[13][14]

Principle

The Fischer esterification is a reversible reaction.[15][16] To achieve a high yield of the ester, the chemical equilibrium must be shifted toward the products. This is accomplished by two primary strategies:

-

Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive alcohol (methanol), drives the reaction forward according to Le Chatelier's principle.[13][14]

-

Removal of Water: The water produced as a byproduct can be removed from the reaction mixture, for instance, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[13][15]

A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[13][17] The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[14][16]

Detailed Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) until the starting material is consumed.

Materials:

-

o-Toluic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.05-0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add o-toluic acid and anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (H₂SO₄ or p-TsOH) dropwise with continuous stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).[18][19] Maintain reflux for 2-4 hours. The reaction progress can be monitored by TLC by observing the disappearance of the o-toluic acid spot.

-

Work-up - Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated solution of NaHCO₃ to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

-

Extraction: Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution and then with brine. This removes residual acid and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess methanol.

-

Purification (Optional): The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Mechanism Diagram

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Quality Control and Analytical Workflow

Ensuring the purity of this compound is paramount for its use in fine fragrance, as even trace impurities can dramatically alter the final olfactory profile. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for this purpose, combining the high separation power of GC with the definitive identification capabilities of MS.[20]

Principle of GC-MS Analysis

A diluted sample of the ester is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for each compound.

Detailed Protocol for GC-MS Purity Analysis

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., hexane or ethyl acetate)

-

Autosampler vials with caps

Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary Column (e.g., DB-5ms, HP-5ms, or similar non-polar column, 30 m x 0.25 mm x 0.25 µm)

-

Microsyringe or autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~100 µg/mL) in the chosen solvent. For example, accurately dissolve 10 mg of the sample in 10 mL of solvent, then perform a 1:10 dilution of this stock solution.[20]

-

Instrument Setup (Typical Parameters):

-

Inlet: Split/splitless injector, set to 250°C. Use a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Processing:

-

Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

-

Integrate the peak areas of all detected compounds in the chromatogram.

-

Calculate the purity by dividing the peak area of this compound by the total peak area of all compounds (Area % method). Identify any peaks corresponding to residual starting materials (o-toluic acid, methanol) or by-products.

-

Analytical Workflow Diagram

Caption: Standard workflow for purity analysis of this compound by GC-MS.

Safety and Regulatory Profile

As a chemical substance, this compound requires careful handling. The safety information is derived from supplier safety data sheets (SDS) and chemical databases.

| Hazard Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |